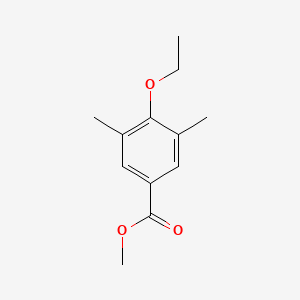

Methyl 4-ethoxy-3,5-dimethylbenzoate

Description

Methyl 4-ethoxy-3,5-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone with ethoxy (–OCH₂CH₃), methyl (–CH₃), and methoxycarbonyl (–COOCH₃) substituents at positions 4, 3, and 5, respectively.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 4-ethoxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-5-15-11-8(2)6-10(7-9(11)3)12(13)14-4/h6-7H,5H2,1-4H3 |

InChI Key |

CMYRQCXTDKTTBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethoxy-3,5-dimethylbenzoate can be synthesized through esterification reactions involving 4-ethoxy-3,5-dimethylbenzoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethoxy-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: 4-ethoxy-3,5-dimethylbenzoic acid.

Reduction: 4-ethoxy-3,5-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Methyl 4-ethoxy-3,5-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, this compound is utilized in the manufacture of polymers, resins, and plasticizers. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Structural Analogs :

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups : The dichloro derivative () exhibits a higher melting point (179–180°C) due to increased polarity from electronegative Cl atoms, whereas the target compound’s methyl and ethoxy substituents reduce polarity, likely lowering its melting point .

- Solubility: Ethoxy and methyl groups enhance lipophilicity compared to trimethoxy analogs, favoring solubility in organic solvents.

Pharmaceutical Relevance

- Impurity Profiles : Analogs like 5-(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine (Impurity G, CAS 16285-82-8) and methyl 3,4,5-trimethoxybenzoate (CAS 78025-68-0) are documented as pharmaceutical impurities (). This highlights the importance of stringent analytical control (e.g., HPLC, NMR) for the target compound in drug synthesis .

Biological Activity

Methyl 4-ethoxy-3,5-dimethylbenzoate is an organic compound with notable biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3

- Molecular Weight : Approximately 208.25 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents

The compound features a methyl ester group attached to a benzene ring substituted with an ethoxy group and two methyl groups, which enhances its solubility and biological activity compared to similar compounds.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antimicrobial applications.

| Microorganism Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

These findings indicate its potential use as a natural preservative or therapeutic agent against infections.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Initial studies suggest it may modulate inflammatory pathways, although comprehensive studies are needed to clarify its mechanisms of action. The compound's ability to inhibit pro-inflammatory cytokines could position it as a candidate for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Cytokine Modulation : It may influence the production of cytokines involved in the inflammatory response, thereby reducing inflammation.

Further research using molecular docking studies and in vivo models is necessary to elucidate these mechanisms fully.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- Researchers assessed the compound's effectiveness against common pathogens in vitro.

- Results indicated a significant reduction in microbial viability at varying concentrations.

-

Inflammation Model Study :

- An animal model was used to test the anti-inflammatory effects.

- The compound demonstrated a reduction in swelling and pain indicators when administered.

These case studies highlight the compound's potential therapeutic applications but also underscore the need for more extensive clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.